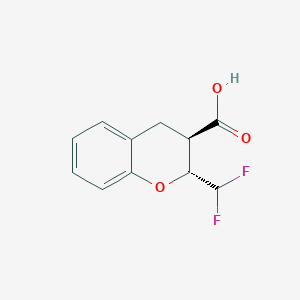

![molecular formula C22H18N2O6S B2776925 Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate CAS No. 1011396-72-7](/img/structure/B2776925.png)

Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would involve a detailed explanation of the compound including its molecular formula, molecular weight, and structural formula. The IUPAC name would also be included.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized. This could include the starting materials used, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis

This would involve a detailed analysis of the molecular structure of the compound. This could include information on the types of bonds present, the geometry of the molecule, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This could include information on the reagents and conditions required for these reactions, as well as the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the physical and chemical properties of the compound. This could include information on its melting point, boiling point, solubility, and stability.Scientific Research Applications

Synthesis Techniques

A convenient synthesis method for ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates has been achieved, demonstrating the versatility of similar compounds in heterocyclic chemistry. This method involves the condensation of ethyl 4-nitrobenzylthioacetate with various 1,2-dicarbonyl compounds, highlighting the compound's role in facilitating the synthesis of novel thiophene derivatives with potential biological and material applications (Rangnekar & Mavlankar, 1991).

Biological Activities

A derivative, Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate, and its analogs have been synthesized and tested for antimicrobial activity. Some of these compounds showed more potent activity than standard drugs against specific fungi, indicating the potential of these compounds in developing new antimicrobial agents (Mabkhot et al., 2015).

Anticancer Properties

Research into thiophene derivatives, including those structurally related to Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate, has shown pronounced anti-proliferative activity and tumor cell selectivity. These compounds preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma, indicating their potential as selective anticancer agents (Thomas et al., 2017).

Electrochromic and Conductive Materials

Studies on the synthesis and electrochromic properties of conducting copolymers, incorporating thiophene derivatives similar to Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate, have demonstrated the utility of these compounds in developing materials with potential applications in smart windows, displays, and other electrochromic devices. The copolymers exhibited multi-color changes and long-term switching stability (Bulut et al., 2004).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This could include information on its toxicity, flammability, and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions involving the compound. This could include potential applications of the compound, areas where further research is needed, and any challenges that need to be overcome.

Please consult with a professional chemist or a trusted source for specific information about this compound. This is a general guide and may not apply to all compounds. Always follow safety guidelines when handling chemicals.

properties

IUPAC Name |

ethyl 5-acetyl-2-benzamido-4-(4-nitrophenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O6S/c1-3-30-22(27)18-17(14-9-11-16(12-10-14)24(28)29)19(13(2)25)31-21(18)23-20(26)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKVVIHGRXXPJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

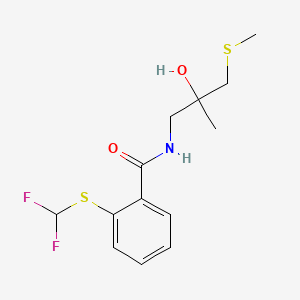

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2776843.png)

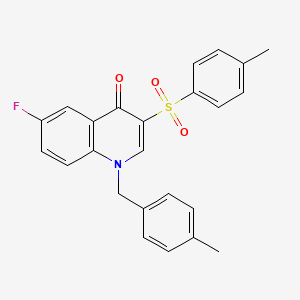

![2-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2776846.png)

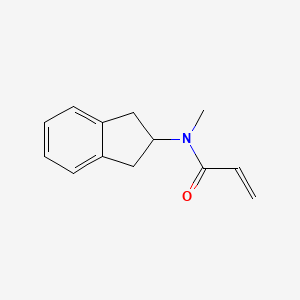

![Ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776848.png)

![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2776851.png)

![2-[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2776854.png)

![1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2776856.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776859.png)

![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2776860.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate](/img/structure/B2776861.png)

![2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2776864.png)